Fluorofurimazine Delivers 9-Fold Brighter In Vivo Signal Than Furimazine After Intravenous Administration
In a systematic evaluation of five furimazine analogues for in vivo bioluminescence imaging of transferred cells in mice, the NanoLuc/fluorofurimazine pair generated the highest bioluminescence intensity among all tested substrates following intravenous administration. The study directly compared FFz against the standard NanoLuc substrate furimazine and the O-acetylated analogue hikarazine-003 under identical experimental conditions [1].
| Evidence Dimension | In vivo bioluminescence intensity (radiance) |
|---|---|
| Target Compound Data | Fluorofurimazine: highest signal intensity among all tested substrates |
| Comparator Or Baseline | Furimazine: baseline signal; Hikarazine-003: intermediate signal |
| Quantified Difference | ~9-fold brighter than NanoLuc/furimazine; 11-fold more intense than NanoLuc/hikarazine-003 |
| Conditions | Subcutaneous tumor model in mice; substrate administered intravenously (i.v.) |
Why This Matters
The 9-fold signal enhancement directly reduces the number of animals required to achieve statistical power and enables detection of lower cell numbers in tracking studies, improving both ethical compliance and experimental sensitivity.
- [1] Gaspar N, Walker JR, Zambito G, et al. Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice. J Photochem Photobiol B. 2021;216:112128. View Source
